![molecular formula C9H18OSi B1302766 3-Triethylsilyl-2-propyn-1-ol CAS No. 2652-46-2](/img/structure/B1302766.png)
3-Triethylsilyl-2-propyn-1-ol
Overview
Description
3-Triethylsilyl-2-propyn-1-ol, also known as 3-(triethylsilyl)-2-propyn-1-ol, is an organic compound with the molecular formula C9H18OSi . It has a molecular weight of 170.33 .
Molecular Structure Analysis
The InChI code for 3-Triethylsilyl-2-propyn-1-ol is1S/C9H18OSi/c1-4-11(5-2,6-3)9-7-8-10/h10H,4-6,8H2,1-3H3
. This indicates the presence of a triethylsilyl group attached to the 3rd carbon of a 2-propyn-1-ol molecule. Physical And Chemical Properties Analysis
3-Triethylsilyl-2-propyn-1-ol has a molecular weight of 170.33 . The exact physical and chemical properties such as boiling point, melting point, and density were not found in the search results.Scientific Research Applications
Chemical Synthesis and Fluorescent System Construction
3-Triethylsilyl-2-propyn-1-ol plays a significant role in chemical synthesis. For instance, Horita et al. (2007) demonstrated its utility in regio- and stereoselective cross-coupling reactions, leading to the production of 2-hydroxymethyl-(E)-enynes. These compounds are pivotal in constructing fluorescent dihydrofuran derivatives, showcasing the compound's applicability in developing fluorescent systems (Horita et al., 2007).
Enzymatic Kinetic Resolution
In the field of biochemistry, 3-Triethylsilyl-2-propyn-1-ol has been utilized in enzymatic kinetic resolution processes. Devendran and Yadav (2014) explored its kinetic resolution through trans-esterification, revealing its potential in producing chiral synthons. This process, enhanced by microwave irradiation, displayed improved rates and high enantiomeric excess, highlighting the compound's significance in chiral chemistry (Devendran & Yadav, 2014).
Polymerization and Material Science
3-Triethylsilyl-2-propyn-1-ol is also valuable in polymerization and material science. Kossov and Khotimskiy (2014) studied the homopolymerization of a related compound, revealing insights into its impact on polymer microstructure and properties, such as thermooxidative stability and gas permeability. This underscores its importance in developing new materials with specific desired properties (Kossov & Khotimskiy, 2014).
Catalysis
The compound's role in catalysis is noteworthy. Berding et al. (2011) explored its use in nickel-catalyzed hydrosilylation of internal alkynes, achieving selective syn product formation. This research highlights its utility in catalytic processes, offering pathways to new synthetic methods (Berding et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds are often used in organic synthesis as protecting groups or as reagents in various chemical reactions .
Mode of Action
It is known that silyl groups like triethylsilyl are often used in organic chemistry to protect reactive groups during a chemical synthesis . They can be added to a molecule and later removed without affecting the rest of the molecule, allowing for more complex syntheses.
Biochemical Pathways
It is known that similar compounds can be used to synthesize other molecules, such as isbogrel, a thromboxane a2 (txa2) synthase inhibitor and a txa2 receptor antagonist .
Result of Action
As a chemical reagent, it is likely to be involved in the synthesis of other compounds, potentially leading to a variety of downstream effects depending on the specific reaction and the compounds being synthesized .
Action Environment
The action, efficacy, and stability of 3-Triethylsilyl-2-propyn-1-ol can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals that can react with the compound. For example, silyl groups are generally stable, but can be removed under certain conditions, such as in the presence of an acid or a fluoride ion .
properties
IUPAC Name |
3-triethylsilylprop-2-yn-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18OSi/c1-4-11(5-2,6-3)9-7-8-10/h10H,4-6,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRKPTSZUGTGIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)C#CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375302 | |
Record name | SBB054881 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Triethylsilyl-2-propyn-1-ol | |
CAS RN |
2652-46-2 | |
Record name | SBB054881 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.